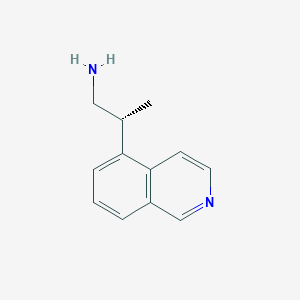

(2R)-2-Isoquinolin-5-ylpropan-1-amine

Descripción general

Descripción

(2R)-2-Isoquinolin-5-ylpropan-1-amine is an organic compound characterized by its isoquinoline structure attached to a propan-1-amine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-5-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable propan-1-amine derivative.

Reaction Conditions: The reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under hydrogenation conditions to facilitate the coupling of the isoquinoline and propan-1-amine moieties.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-Isoquinolin-5-ylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, mild temperatures.

Substitution: Alkyl halides, solvents like dichloromethane (CH2Cl2).

Major Products:

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted isoquinoline compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block for synthesizing complex organic molecules. Its structural properties allow it to be modified into various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals .

Chiral Resolution

- It can undergo chiral resolution processes, making it valuable for creating enantiomerically pure compounds essential in drug development. This property is crucial for enhancing the efficacy and safety profiles of therapeutic agents .

Biological Research

Enzyme Inhibition Studies

- (2R)-2-Isoquinolin-5-ylpropan-1-amine has been evaluated for its potential as an enzyme inhibitor. Research indicates that it can effectively inhibit specific serine proteases, which are critical targets in various diseases, including viral infections like COVID-19 .

Receptor Binding

- The compound is also studied for its binding affinity to neurotransmitter receptors. It has shown promise in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and other psychiatric conditions .

Medical Applications

Therapeutic Potential

- Investigations into the therapeutic effects of this compound reveal its potential in treating neurological disorders. Its ability to interact with molecular targets involved in neurotransmission positions it as a candidate for developing new antidepressants or anxiolytics .

Case Studies

- Antidepressant Activity : A study demonstrated that derivatives of isoquinoline compounds exhibit significant antidepressant effects in animal models, indicating that this compound could be part of this class of drugs .

- Inhibition of Proteases : Recent research identified this compound as a potent inhibitor of TMPRSS2, a serine protease involved in viral entry into cells, highlighting its potential role in antiviral therapies .

Industrial Applications

Material Development

- In industrial settings, this compound is utilized in the synthesis of fine chemicals and materials. Its unique properties enable the development of novel chemical processes that enhance efficiency and sustainability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Versatile for pharmaceutical development |

| Biological Research | Enzyme inhibition | Effective against serine proteases; potential antiviral |

| Medical Applications | Antidepressant potential | Promising results in animal models; affects neurotransmission |

| Industrial Use | Fine chemicals production | Enhances efficiency in chemical synthesis |

Mecanismo De Acción

The mechanism of action of (2R)-2-Isoquinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to various biological effects.

Comparación Con Compuestos Similares

(2S)-2-Isoquinolin-5-ylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

Isoquinoline derivatives: Compounds with similar isoquinoline structures but different functional groups.

Uniqueness: (2R)-2-Isoquinolin-5-ylpropan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other isoquinoline derivatives.

Actividad Biológica

(2R)-2-Isoquinolin-5-ylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the coupling of isoquinoline with a propan-1-amine derivative under hydrogenation conditions, often utilizing palladium on carbon (Pd/C) as a catalyst. The purification process may include recrystallization or chromatography to achieve high purity levels.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Isoquinoline and propan-1-amine derivative |

| Catalyst | Palladium on carbon (Pd/C) |

| Conditions | Hydrogenation under controlled atmosphere |

| Purification | Recrystallization or chromatography |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological pathways, including neurotransmitter release and enzyme inhibition. The compound's unique stereochemistry contributes to its distinct biological effects compared to related compounds.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties, including:

- Neuroprotective Effects : The compound has been explored for potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Inhibition of Serine Proteases : Recent studies have identified it as a potential inhibitor of serine proteases, which are critical in various biological processes, including inflammation and cell signaling .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotective | Potential treatment for neurological disorders |

| Serine Protease Inhibition | Inhibits key enzymes involved in inflammation |

Case Studies

Several case studies have examined the effects of this compound in various biological contexts:

- Neuroprotective Study : A study investigated the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improved cognitive function when administered prior to neurotoxic insult.

- Inflammation Model : In a preclinical model of inflammation, this compound demonstrated efficacy in reducing inflammatory markers and mediators, suggesting its potential use in inflammatory diseases.

- COVID-19 Research : The compound has been explored for its ability to inhibit human proteases implicated in COVID-19 pathogenesis, showcasing its versatility as a therapeutic candidate .

Propiedades

IUPAC Name |

(2R)-2-isoquinolin-5-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATPBWKAHZAGEG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.